REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=O)[CH:3]=[CH:2]1>C(O)(=O)C>[C:1]([O:6][OH:6])(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:4][CH2:3][CH2:2][CH2:1][CH2:4][CH2:3][CH2:2][C:1]([O:6][OH:7])=[O:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCC(=O)OO)(=O)OO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |